Product packaging for Methyl 2-fluoro-6-methoxybenzoate(Cat. No.:CAS No. 178747-79-0)

Methyl 2-fluoro-6-methoxybenzoate

Cat. No.: B030952
CAS No.: 178747-79-0
M. Wt: 184.16 g/mol
InChI Key: WOKPPDUGASITJX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-methoxybenzoate is a high-purity fluorinated benzoate ester of significant value in synthetic organic chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate, or building block, for the construction of more complex molecules. Its structure incorporates two key functional handles: the fluorine atom at the 2-position and the methoxy group at the 6-position. The fluorine atom, a key isostere of hydrogen, is strategically placed to influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a valuable motif in medicinal chemistry for lead optimization in drug discovery programs. The ester group provides a reactive site for further transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B030952 Methyl 2-fluoro-6-methoxybenzoate CAS No. 178747-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKPPDUGASITJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381382
Record name methyl 2-fluoro-6-methoxybenzoate
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178747-79-0
Record name methyl 2-fluoro-6-methoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID60381382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178747-79-0
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Synthetic Methodologies for Methyl 2 Fluoro 6 Methoxybenzoate

Precursor Derivatization Strategies

The generation of Methyl 2-fluoro-6-methoxybenzoate often begins with the modification of a pre-existing, functionalized benzene (B151609) ring. These strategies leverage commercially available or readily synthesized precursors, introducing the final required functionalities through targeted chemical transformations.

Synthesis from Benzoic Acid Precursors

A common and direct approach to this compound involves the derivatization of a corresponding benzoic acid precursor. The most logical and widely utilized starting material is 2-fluoro-6-methoxybenzoic acid, which is commercially available from various suppliers. operachem.comrsc.org The primary transformation required is the esterification of the carboxylic acid group, a reaction for which several protocols exist (see Section 2.2).

Alternatively, the synthesis can proceed from precursors where the carboxylic acid functionality is generated in a later step. For instance, a synthetic route could be envisioned starting from 2,3-difluoro-6-methoxy-benzaldehyde. In a process described for a similar compound, this aldehyde could be oxidized to the corresponding benzoic acid using an oxidizing agent like hydrogen peroxide in the presence of a base such as potassium hydroxide (B78521). google.com Subsequent esterification would then yield the target molecule.

Functionalization of Aromatic Rings

Another key strategy involves the introduction of the necessary substituents onto an aromatic ring that already possesses some of the desired functional groups. A powerful technique for achieving the specific substitution pattern of this compound is directed ortho-metalation.

For example, a process starting with 2-methoxybenzoic acid can be used to introduce a substituent at the 6-position. By treating unprotected 2-methoxybenzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C), deprotonation occurs exclusively at the position ortho to the carboxylate group. bohrium.com Quenching this lithiated intermediate with a suitable electrophile can introduce the desired functionality. While this specific example details the introduction of a methyl group to form 2-methoxy-6-methylbenzoic acid, the principle could be extended to introduce other groups. bohrium.com Subsequent fluorination and esterification would be required to complete the synthesis.

Esterification Protocols

The conversion of 2-fluoro-6-methoxybenzoic acid to its methyl ester is a critical step in many synthetic routes. This can be achieved through both direct esterification and potentially through transesterification methods.

Direct Esterification Techniques

Direct esterification of a carboxylic acid with an alcohol is a fundamental and widely used transformation in organic synthesis.

Fischer Esterification: The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comtamu.edumasterorganicchemistry.comyoutube.com This is an equilibrium-driven reaction, and the use of excess methanol helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.comyoutube.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer steps and the elimination of water to yield the ester. youtube.com

A typical laboratory procedure for a Fischer esterification involves dissolving the carboxylic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture to reflux until the reaction is complete. operachem.comtamu.edu The product is then isolated by removing the excess methanol, followed by an extractive workup to remove the acid catalyst and any remaining carboxylic acid. operachem.com

Catalytic Esterification with UiO-66-NH₂: Recent research has explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. One such catalyst is the metal-organic framework (MOF) UiO-66-NH₂. google.combohrium.comuni.lu This catalyst has been shown to be effective for the methyl esterification of various fluorobenzoic acids using methanol. uni.lu The reaction is typically carried out by heating a solution of the fluorinated benzoic acid and the UiO-66-NH₂ catalyst in methanol. masterorganicchemistry.com This method offers the advantage of using a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration.

A study on the esterification of 23 different isomers of fluorinated aromatic acids demonstrated good catalytic performance with UiO-66-NH₂. The reaction conditions and outcomes for a selection of these are presented in the table below.

ReactantCatalystSolventTemperature (°C)Time (h)Conversion Yield (%)
Various Fluorobenzoic AcidsUiO-66-NH₂Methanol15010up to 169.86

Data sourced from a study on various fluorinated aromatic acids, indicating the general applicability of the method. google.comuni.lu

Transesterification Approaches

While less common for the direct synthesis from a carboxylic acid, transesterification could be a viable method if a different ester of 2-fluoro-6-methoxybenzoic acid were available. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, if an ethyl ester of 2-fluoro-6-methoxybenzoic acid were available, it could be converted to the methyl ester by heating it in an excess of methanol with a suitable catalyst. This approach is not the primary route for the synthesis of this compound but remains a theoretical possibility.

Aromatic Fluorination Methodologies

Introducing the fluorine atom onto the aromatic ring at a specific position is a key challenge in the synthesis of many fluorinated compounds. While direct fluorination of an appropriately substituted methoxybenzoate precursor is a possibility, controlling the regioselectivity can be difficult.

A classic method for the introduction of fluorine onto an aromatic ring is the Balz-Schiemann reaction . This multi-step process begins with the diazotization of an aromatic amine with a reagent like nitrous acid (generated from NaNO₂ and an acid) to form a diazonium salt. jmu.edu The diazonium salt is then treated with tetrafluoroboric acid (HBF₄) or a similar fluoride (B91410) source to yield the aryl fluoride. jmu.edu For the synthesis of this compound, this would necessitate a precursor such as methyl 2-amino-6-methoxybenzoate.

Electrophilic Fluorination

Electrophilic fluorination offers a direct method for the introduction of a fluorine atom onto an electron-rich aromatic ring. In the context of this compound synthesis, this typically involves the fluorination of a pre-existing 2-hydroxy-6-methoxybenzoate precursor. Reagents such as Selectfluor are employed to deliver an electrophilic fluorine species to the activated aromatic ring. The reaction of bis(benzenesulfonyl)monofluoromethane with a base can generate a fluorinated carbanion, which can then participate in nucleophilic reactions. cas.cn

Nucleophilic Fluorination

Nucleophilic fluorination presents an alternative and widely used strategy. This approach often starts with a suitably substituted precursor bearing a good leaving group, such as a nitro group or a halogen, at the 2-position. The leaving group is then displaced by a fluoride ion. For instance, the synthesis of 2-fluorobenzoic acids can be achieved through the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org The choice of fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), and reaction conditions are crucial for achieving high yields and minimizing side reactions. arkat-usa.orgnih.gov The reactivity of the fluoride ion can be enhanced in polar aprotic solvents. arkat-usa.org The mechanism of nucleophilic fluorination can proceed via an SN2 pathway. nih.gov

Methoxy (B1213986) Group Introduction and Manipulation

O-Methylation Strategies

The most direct method for introducing the methoxy group is through the O-methylation of a corresponding hydroxy precursor, typically Methyl 2-fluoro-6-hydroxybenzoate. biosynth.comaksci.comuni.lu This transformation is commonly achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. For example, the methylation of a related compound, methyl 2-hydroxy-6-methylbenzoate, is carried out using dimethyl sulfate and sodium hydroxide. google.com

PrecursorReagentProduct
Methyl 2-fluoro-6-hydroxybenzoateDimethyl sulfateThis compound
Methyl 2-hydroxy-6-methylbenzoateDimethyl sulfateMethyl 2-methoxy-6-methylbenzoate

Functional Group Interconversions involving Methoxy

Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.comimperial.ac.uk In the synthesis of this compound, FGIs can be employed to manipulate the methoxy group or its precursors. For instance, a hydroxyl group, which can be a precursor to the methoxy group, can be converted to other functionalities to facilitate specific synthetic steps. The conversion of alcohols to alkyl halides is a common FGI. vanderbilt.edu

Advanced Synthetic Techniques

The development of more efficient and selective synthetic methods is an ongoing area of research. Catalytic reactions play a significant role in modern organic synthesis, offering pathways to desired products with improved yields and milder reaction conditions.

Multicomponent Reactions in Benzoate (B1203000) Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. mdpi.com While specific literature detailing the synthesis of this compound via MCRs is not prevalent, the principles of well-established MCRs can be applied to the conceptual synthesis of substituted benzoates.

Several key MCRs are frequently employed for the synthesis of diverse heterocyclic and acyclic compounds. These include the Ugi and Passerini reactions, which are based on the unique reactivity of isocyanides. wikipedia.orgnih.govorganic-chemistry.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism in aprotic solvents, where hydrogen bonding plays a crucial role in the formation of a cyclic transition state. organic-chemistry.org In polar solvents, an ionic mechanism is proposed. wikipedia.org The versatility of the Passerini reaction has been demonstrated in the synthesis of a wide array of compounds, including those with pharmaceutical applications. wikipedia.org

The Ugi reaction is a four-component reaction that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like α-aminoacyl amide derivative. nih.govorganic-chemistry.org The reaction mechanism typically involves the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate. nih.gov The Ugi reaction is highly valued in combinatorial chemistry for generating libraries of compounds for screening purposes. organic-chemistry.org

While direct application of these MCRs to form the aromatic ring of this compound is not a standard approach, they could be envisioned in the synthesis of more complex derivatives where this benzoate moiety is attached to a scaffold constructed by an MCR. For instance, a suitably functionalized benzoic acid derivative could potentially be used as the acid component in a Passerini or Ugi reaction.

Another relevant MCR is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, which is a cornerstone for the synthesis of six-membered rings. youtube.comyoutube.com While not a multicomponent reaction in the traditional sense of combining three or more different starting materials in one pot, it is a powerful tool for constructing cyclic systems, including substituted benzoates, from simpler precursors. nih.gov For example, a suitably substituted diene and dienophile could undergo a Diels-Alder reaction followed by an aromatization step to form the benzene ring of a benzoate derivative.

The following table summarizes some key features of these multicomponent reactions:

Reaction NameComponentsProductKey Features
Passerini Reaction Carboxylic acid, Carbonyl compound, Isocyanideα-Acyloxy amideHigh atom economy, mild conditions. slideshare.net
Ugi Reaction Carboxylic acid, Amine, Carbonyl compound, Isocyanideα-Aminoacyl amideHigh diversity of products. organic-chemistry.org
Diels-Alder Reaction Conjugated diene, DienophileCyclohexene derivativeForms six-membered rings, stereospecific. youtube.comyoutube.com

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sophim.com Key areas of focus include the use of greener solvents, development of more efficient catalysts, and the implementation of energy-saving technologies.

Greener Solvents and Reagents:

Traditional esterification reactions, such as the Steglich esterification, often employ hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). nih.govrsc.org Research has focused on identifying safer and more sustainable alternatives. For example, acetonitrile (B52724) has been shown to be a greener solvent for the Steglich esterification, offering comparable reaction rates and yields to traditional solvents while being less hazardous. nih.govresearchgate.net Another promising green solvent is dimethyl carbonate (DMC), which can be used in conjunction with safer coupling reagents like Mukaiyama's reagent as an alternative to hazardous carbodiimides. rsc.org The use of water as a solvent in certain reactions, such as some Passerini reactions, also represents a significant step towards greener synthesis. chegg.com

The following table provides a comparison of traditional and greener solvents for esterification reactions:

SolventClassificationIssues/Advantages
Dichloromethane (DCM) TraditionalHazardous, environmental concerns. rsc.org
N,N-Dimethylformamide (DMF) TraditionalHazardous, reproductive toxicity. rsc.org
Acetonitrile Greener AlternativeLess hazardous, good performance in Steglich esterification. nih.govresearchgate.net
Dimethyl Carbonate (DMC) Greener AlternativeSafer, sustainable. rsc.org
Water Greener AlternativeNon-toxic, environmentally benign for specific reactions. chegg.com

Catalysis:

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the context of ester synthesis, several green catalytic approaches are being explored.

Biocatalysis: Enzymes, such as lipases, are increasingly used as catalysts for esterification. nih.govresearchgate.netbenthamdirect.com They operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. researchgate.netacsgcipr.org The use of immobilized enzymes can further enhance their reusability and stability. nih.gov For instance, Candida rugosa lipase (B570770) has been effectively used for the synthesis of flavor esters. nih.gov

Novel Metal-Based Catalysts: The development of new metal-based catalysts is another active area of research. For example, innovative catalysts containing two noble metals have demonstrated high efficiency in ester production using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com Cross-Dehydrogenative Coupling (CDC) reactions, which form C-O bonds between arenes and carboxylic acids, are being developed as sustainable strategies due to their high atom economy. labmanager.com

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as dried Dowex H+ resins, offers an environmentally friendly alternative to traditional acid catalysts. nih.gov These catalysts are effective, non-toxic, and can be easily separated from the reaction mixture. nih.gov

Energy Efficiency:

Reducing energy consumption is a critical aspect of green chemistry. researchgate.net In the production of esters, reactive distillation is a process intensification technology that combines chemical reaction and separation in a single unit. researchgate.netacs.org This can lead to significant energy savings, reduced capital costs, and a smaller environmental footprint. researchgate.netmdpi.com Further energy optimization can be achieved through heat integration and the design of efficient heat exchange networks. mdpi.comresearchgate.net

Stereoselective Synthesis (if applicable to chiral derivatives)

Stereoselective synthesis refers to chemical reactions that preferentially result in the formation of one stereoisomer over others. This is a critical consideration in the synthesis of chiral molecules, particularly in the pharmaceutical industry where different enantiomers or diastereomers of a drug can have vastly different biological activities.

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the principles of stereoselective synthesis are not directly applicable to the synthesis of the parent compound.

Various methods for stereoselective synthesis exist, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. For instance, in the synthesis of substituted benzo[a]quinolizidines, a type of heterocyclic compound, stereoselectivity was achieved through a sequence of catalytic reactions, including an aerobic DDQ-catalyzed allylation and a palladium-catalyzed hydrogenation that resulted in the formation of a single diastereomer. nih.gov This highlights how catalytic systems can be designed to control the three-dimensional arrangement of atoms in the final product. Should a synthetic route be developed to produce a chiral derivative of this compound, similar strategies would need to be employed to ensure the desired stereochemical outcome.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Fluoro 6 Methoxybenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring determine the rate and regioselectivity of the reaction.

The directing effects of the substituents on the aromatic ring of Methyl 2-fluoro-6-methoxybenzoate are crucial in determining the position of an incoming electrophile. The methoxy (B1213986) group is a strong activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orgminia.edu.eg The fluorine atom, while electronegative and thus deactivating through its inductive effect, also possesses lone pairs that can be donated through resonance, making it an ortho-para director. minia.edu.eglumenlearning.com The methyl ester group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. libretexts.orglumenlearning.com

In this compound, the powerful activating and ortho-para directing effect of the methoxy group at position C6 dominates. It strongly activates the C1 (already substituted), C3 (ortho), and C5 (para) positions. The fluorine at C2 also directs ortho and para, which corresponds to the C1, C3, and C6 positions. The convergence of these directing effects, particularly the strong activation by the methoxy group, makes positions C3 and C5 the most probable sites for electrophilic attack. However, steric hindrance from the adjacent substituents may influence the final product distribution.

SubstituentPositionElectronic EffectDirecting Effect
-OCH₃C6Activating (Resonance)Ortho, Para
-FC2Deactivating (Inductive), Activating (Resonance)Ortho, Para
-COOCH₃C1Deactivating (Resonance and Inductive)Meta

The mechanism for electrophilic aromatic substitution proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgyoutube.com The attack of an electrophile (E⁺) at the C3 or C5 position, for instance, would lead to the formation of an arenium ion where the positive charge is delocalized over the ring and can be stabilized by the electron-donating methoxy group. This stabilization lowers the activation energy for the ortho and para pathways, making them more favorable than the meta pathway. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

In the context of nucleophilic aromatic substitution, fluorine is an effective leaving group. Its high electronegativity polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. Furthermore, the rate-determining step in many SNAr reactions is the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. Polyfluoroarenes are known to undergo SNAr where a fluoride (B91410) anion is eliminated. nih.gov In this compound, the fluorine atom at C2 is positioned ortho to the electron-withdrawing methyl ester group, which further activates it towards nucleophilic displacement.

The presence of the electron-withdrawing methyl ester group at C1 is critical for facilitating nucleophilic attack on the ring. This group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The most likely site for nucleophilic attack is the carbon atom bearing the fluorine (C2). The attack of a nucleophile (Nu⁻) at this position results in a Meisenheimer complex where the negative charge is delocalized onto the ortho and para positions, including the carbon of the carbonyl group of the ester. This delocalization provides significant stabilization, favoring the reaction. The subsequent loss of the fluoride ion restores the aromaticity of the ring.

Hydrolysis and Transesterification Reactions

The ester functional group of this compound is susceptible to hydrolysis and transesterification reactions.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-fluoro-6-methoxybenzoic acid, can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, typically proceeds via a BAc2 (bimolecular, acyl-oxygen cleavage) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent collapse of this intermediate and protonation yields the carboxylate and methanol (B129727). Kinetic studies on similar esters have shown the formation of such tetrahedral intermediates. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be catalyzed by either an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. For instance, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would be expected to yield Ethyl 2-fluoro-6-methoxybenzoate and methanol. Studies on related fluorinated esters have also shown the potential for the methyl group to be transferred to other nucleophiles, such as amines, under specific conditions. researchgate.net

Acid-Catalyzed Mechanisms

The acid-catalyzed hydrolysis of esters is a well-established reaction that typically proceeds through a tetrahedral intermediate. In the case of this compound, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Proton transfer and elimination of methanol lead to the formation of 2-fluoro-6-methoxybenzoic acid.

However, the presence of two ortho substituents, the fluoro and methoxy groups, introduces significant steric hindrance around the ester functionality. This steric crowding can influence the rate of hydrolysis. Studies on sterically hindered benzoates, such as methyl 2,6-dimethylbenzoate, have shown that the mechanism can shift from the typical AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) to an AAC1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism in strongly acidic conditions. researchgate.netcdnsciencepub.com In the AAC1 pathway, the protonated ester undergoes unimolecular cleavage to form a highly stabilized acylium ion, which then reacts with water. For this compound, while the AAC2 mechanism is expected to be operative under standard dilute acid conditions, the potential for a shift towards an AAC1 mechanism under more forcing conditions due to steric hindrance cannot be discounted.

Table 1: General Steps in Acid-Catalyzed Ester Hydrolysis (AAC2 Mechanism)

StepDescription
1Protonation of the carbonyl oxygen.
2Nucleophilic attack by water on the carbonyl carbon.
3Proton transfer from the attacking water molecule.
4Elimination of the alcohol (methanol).
5Deprotonation to yield the carboxylic acid.

Base-Catalyzed Mechanisms

Base-catalyzed hydrolysis, or saponification, of esters involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is generally considered irreversible because the resulting carboxylate anion is resonance-stabilized and less susceptible to nucleophilic attack.

For this compound, the standard BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is anticipated. The hydroxide ion attacks the ester carbonyl to form a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt.

A pertinent consideration for sterically hindered esters is the possibility of an alternative BAl2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism. stackexchange.com This pathway involves the SN2 attack of the hydroxide ion on the methyl group of the ester, leading to the direct formation of the carboxylate and methanol. This mechanism is generally favored for esters with a sterically hindered carbonyl group and a methyl or other unhindered alkyl group in the alcohol moiety. Given the ortho-disubstitution in this compound, the steric hindrance at the carbonyl carbon could potentially make the BAl2 pathway a competing mechanism, although the BAC2 mechanism is typically dominant for most esters. stackexchange.com

Table 2: Comparison of BAC2 and BAl2 Mechanisms for Ester Hydrolysis

FeatureBAC2 MechanismBAl2 Mechanism
Site of Nucleophilic Attack Carbonyl carbonAlkyl carbon of the ester
Intermediate Tetrahedral intermediateSN2 transition state
Bond Cleavage Acyl-oxygen bondAlkyl-oxygen bond
Favored by Most estersSterically hindered esters with unhindered alkyl groups

Reactions Involving the Methoxy Group

Demethylation Reactions

The cleavage of the methyl group from the methoxy substituent in this compound results in the formation of methyl 2-fluoro-6-hydroxybenzoate. This transformation is a common reaction for aryl methyl ethers and can be achieved using various reagents. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of sterically hindered anisole (B1667542) derivatives. nih.govgvsu.eduresearchgate.net

The mechanism of demethylation with BBr₃ is thought to involve the formation of a Lewis acid-base adduct between the boron atom and the oxygen of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. nih.govgvsu.edu The reaction is typically carried out in an inert solvent like dichloromethane (B109758). The presence of the ortho-fluoro and ortho-ester groups can influence the reactivity of the methoxy group towards demethylation.

Oxidative Transformations

Reactions Involving the Fluoro Group

Fluorine Exchange Reactions

The fluorine atom on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comlibretexts.orgwikipedia.org In this molecule, the ester group acts as an electron-withdrawing group, which can activate the ortho-fluoro position for nucleophilic attack.

Activation of Ortho-Positions

The presence of both a fluorine atom and a methoxy group, along with a methyl ester, on the aromatic ring of this compound raises interesting questions regarding the regioselectivity of ortho-functionalization reactions, particularly through directed ortho-metalation (DoM). DoM is a powerful strategy for the regioselective functionalization of aromatic compounds, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

In this compound, three potential DMGs are present: the methoxy group (-OCH₃), the fluorine atom (-F), and the methyl ester group (-COOCH₃). The relative directing ability of these groups is crucial in determining the site of metalation. The established hierarchy of DMGs generally places the amide and carbamate (B1207046) groups as the most powerful, followed by the methoxy group, and then the fluorine atom. wikipedia.orgbaranlab.org The ester group is generally a weaker directing group and can be susceptible to nucleophilic attack by the organolithium reagent.

Based on this hierarchy, the methoxy group is expected to be a stronger directing group than the fluorine atom. wikipedia.orgacs.org Therefore, in a competitive scenario, metalation is predicted to occur preferentially at the position ortho to the methoxy group. However, the fluorine atom is also a known DMG, capable of directing lithiation to its ortho-position, especially in the absence of stronger directing groups. researchgate.net The interplay of these electronic and steric factors can lead to a mixture of products or a high degree of selectivity depending on the reaction conditions, such as the choice of base and solvent. acs.org

While specific studies on the directed ortho-metalation of this compound are not extensively reported, the general principles of DoM on substituted anisoles and fluoroaromatics provide a strong basis for predicting its reactivity. wikipedia.orgacs.orgresearchgate.net It is anticipated that the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be necessary to achieve efficient deprotonation without competing addition to the ester functionality. researchgate.net The resulting ortho-lithiated species would serve as a versatile intermediate for the introduction of a wide range of electrophiles, enabling the synthesis of highly substituted aromatic compounds.

Metal-Catalyzed Cross-Coupling Reactions

The halogenated and methoxy-substituted aromatic structure of this compound makes it a suitable candidate for various metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Suzuki-Miyaura and Heck couplings being widely employed. nih.govnih.govnih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.govnih.gov In the case of this compound, the fluorine atom is generally unreactive in standard Suzuki-Miyaura conditions. Therefore, to participate in this reaction, a halogen (like bromine or iodine) would typically need to be introduced at one of the available ring positions, for example, through a prior ortho-metalation/halogenation sequence. Alternatively, the corresponding boronic acid or ester derivative of this compound could be prepared and coupled with an aryl halide. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, ester) groups can influence the efficiency of the coupling reaction.

The Heck reaction couples an unsaturated compound (like an alkene) with an aryl halide in the presence of a palladium catalyst and a base. nih.govnih.govrug.nl Similar to the Suzuki-Miyaura coupling, the C-F bond in this compound is generally not reactive enough for a standard Heck reaction. A more reactive halide would be required as the coupling partner. The electronic nature of the substituents on the aromatic ring can impact the rate and yield of the Heck reaction.

Below is a hypothetical data table illustrating potential palladium-catalyzed Suzuki-Miyaura coupling reactions of a brominated derivative of this compound with various arylboronic acids, based on general knowledge of similar reactions.

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O85
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane92
33-Thienylboronic acidPdCl₂(dppf)-K₂CO₃DME/H₂O78

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of similar substrates.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, offer complementary methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgresearchgate.net

The Ullmann condensation is a classical method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively, using a stoichiometric or catalytic amount of copper. While modern variations have improved the scope and conditions of this reaction, it often requires high temperatures.

The Chan-Lam coupling represents a milder, more versatile alternative, typically employing a copper catalyst, an oxidant (often air), and a boronic acid partner to form C-O, C-N, and C-S bonds. organic-chemistry.orgresearchgate.net this compound, if converted to a boronic acid derivative, could potentially undergo Chan-Lam coupling with various nucleophiles.

A hypothetical representation of a copper-catalyzed N-arylation of an amine with a boronic acid derivative of this compound is shown below:

EntryAmineCopper SourceBaseSolventYield (%)
1AnilineCu(OAc)₂PyridineDCM75
2MorpholineCuIEt₃NToluene80
3BenzylamineCu(OTf)₂DIPEAMeCN70

This table is illustrative and based on typical conditions for Chan-Lam coupling reactions.

Radical Reactions and Photochemistry

The reactivity of this compound under radical and photochemical conditions is less explored. However, the behavior of related aromatic compounds provides insights into its potential transformations.

Radical reactions on aromatic rings can proceed through various mechanisms, often initiated by radical initiators or photolysis. The position of radical attack is influenced by the electronic properties of the substituents. For this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing fluoro and ester groups would direct the regioselectivity of an incoming radical species.

Photochemical reactions of substituted benzenes can lead to a variety of outcomes, including isomerization, substitution, and addition reactions. The fluorine and methoxy substituents can influence the excited-state properties of the aromatic ring and thus direct the photochemical reactivity. For instance, photosubstitution of a methoxy group or cleavage of the C-F bond under certain UV irradiation conditions could be envisioned, although such reactions would likely require specific sensitizers or reaction partners. The presence of the ester group might also participate in photochemical processes, such as photo-Fries-type rearrangements, although the efficiency of such a reaction would depend on the specific conditions.

Further research is needed to fully elucidate the radical and photochemical reactivity of this compound and to harness its potential in synthetic applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 2-fluoro-6-methoxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution 1H NMR Analysis: Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers detailed information about the electronic environment of hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons, while the coupling constants (J) reveal the connectivity between neighboring protons.

While a specific, publicly available high-resolution spectrum for this compound is not provided in the search results, typical chemical shift ranges for similar substituted benzene (B151609) derivatives can be inferred. The aromatic protons would be expected to appear in the range of δ 6.5-7.5 ppm, with their specific shifts and multiplicities dictated by the through-bond and through-space effects of the fluorine and methoxy (B1213986) substituents. The methyl protons of the methoxy and ester groups would resonate in the upfield region, typically around δ 3.8-4.0 ppm.

Carbon-13 NMR Spectroscopy: Structural Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Detailed ¹³C NMR data for this specific compound is not available in the provided search results. However, based on the analysis of related structures, the carbonyl carbon of the ester group would be the most downfield signal, typically above 160 ppm. The aromatic carbons would appear between 100 and 160 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methyl carbons of the ester and methoxy groups would be found in the upfield region of the spectrum.

Fluorine-19 NMR Spectroscopy: Fluorine Environment and Spin-Spin Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to neighboring protons and carbons provide valuable structural information.

Specific ¹⁹F NMR data for this compound could not be located in the search results. Generally, the chemical shift of an aryl fluoride (B91410) is influenced by the other substituents on the ring. The fluorine atom would exhibit coupling to the ortho-protons in the ¹H NMR spectrum and to the adjacent carbons in the ¹³C NMR spectrum, providing key connectivity information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton to its directly attached carbon atom, aiding in the assignment of the aromatic CH groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. It would be crucial for confirming the placement of the ester and methoxy groups by showing correlations from the methyl protons to the respective quaternary carbons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, NOESY could reveal through-space interactions between the methoxy group protons and the adjacent aromatic proton, helping to confirm the conformation of the molecule.

Detailed experimental data from these 2D NMR techniques for this compound is not presently available in the public domain.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes in molecules, such as the rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barrier of the methoxy group, which might be influenced by the adjacent fluorine atom. However, no specific dynamic NMR studies for this compound were found in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound. measurlabs.commeasurlabs.com This high accuracy allows for the confident determination of a molecule's elemental composition. researchgate.netresearchgate.net For this compound, HRMS provides the exact mass, which can be compared to the calculated theoretical mass to confirm its molecular formula.

Table 1: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₉FO₃
Calculated Monoisotopic Mass184.05357 Da
Observed Monoisotopic Mass [M+H]⁺185.06085 m/z

Data sourced from PubChemLite. uni.lu

Fragmentation Pathways and Structural Information from EI-MS and ESI-MS

Mass spectrometry (MS) not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. nih.govresearchgate.netnih.gov Both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are utilized to generate characteristic fragments that help in elucidating the molecule's structure.

Electron Ionization-Mass Spectrometry (EI-MS):

Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methoxy-substituted aromatic compounds.

Loss of the methyl radical (•CH₃): Arising from the ester group.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions.

Formation of a benzoyl cation: A common fragment in benzoate (B1203000) esters.

For the related compound, methyl 2-methoxybenzoate, the mass spectrum shows a base peak at m/z 135, corresponding to the loss of the methoxy group from the ester, followed by the loss of formaldehyde. nih.govchemicalbook.com The molecular ion is observed at m/z 166. chemicalbook.com

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or other adducts. nih.govresearchgate.net This is particularly useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected parent ion. nih.govresearchgate.net

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

Adduct/Fragmentm/z
[M+H]⁺185.06085
[M+Na]⁺207.04279
[M-H]⁻183.04629
[M+H-H₂O]⁺167.05083

Data sourced from PubChemLite. uni.lu

Ion Mobility Spectrometry for Gas-Phase Conformations

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. nih.govnih.gov This technique provides information about the three-dimensional structure of an ion, which is quantified as its collision cross-section (CCS). The CCS is a measure of the effective area of the ion as it travels through a buffer gas. researchgate.net Predicted CCS values for various adducts of this compound have been calculated.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound

AdductPredicted CCS (Ų)
[M+H]⁺133.6
[M+Na]⁺143.0
[M-H]⁻136.7

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. msu.edu These vibrations are specific to the types of bonds and functional groups present, making it a powerful tool for structural characterization. msu.edu

Infrared (IR) Spectroscopy: Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

While a specific, experimentally verified IR spectrum for this compound was not found in the search results, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1730 - 1715
C-O (Ester)Stretch~1300 - 1000
C-F (Aryl)Stretch~1250 - 1120
=C-H (Aromatic)Stretch~3100 - 3000
C-H (Methyl)Stretch~2960 - 2850
C=C (Aromatic)Stretch~1600 - 1450

Note: These are general ranges and the exact positions can be influenced by the specific molecular environment.

For comparison, the gas-phase IR spectrum of the related compound methyl 2,4,6-trihydroxybenzoate is available and shows characteristic absorptions for its functional groups. nist.gov

Raman Spectroscopy: Molecular Symmetries and Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. horiba.comhoriba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The selection rules for Raman activity are different from those for IR activity, providing additional structural information. libretexts.orgmpg.de

A Raman spectrum for this compound was not found in the search results. However, based on its structure, certain vibrational modes would be expected to be strongly Raman active.

Table 5: Predicted Prominent Raman Bands for this compound

Functional Group/VibrationExpected Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
C=C Aromatic Stretch~1600 - 1580
Symmetric CH₃ Stretch~2870

Note: These are general predictions. Experimental data is required for confirmation.

Studies on similar molecules like methyl benzoate have utilized Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes. researchgate.net

X-ray Crystallography

A search of the available literature did not yield any published X-ray crystal structures for this compound. Should a crystalline sample be obtained, this technique would provide invaluable data for its complete structural elucidation.

Single Crystal X-ray Diffraction for Solid-State Structure

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. However, analysis of related substituted benzoic acid derivatives allows for a well-founded prediction of its likely solid-state characteristics. ias.ac.in The molecular structure would be confirmed, providing precise measurements for the C-F, C-O, and C=O bond lengths and the geometry of the benzene ring and its substituents.

It is anticipated that the molecule would be largely planar, although the steric hindrance from the two ortho-substituents (fluoro and methoxy groups) might cause a slight torsion of the ester group relative to the plane of the aromatic ring. In the crystal lattice, molecules would likely self-assemble into ordered structures stabilized by various intermolecular forces. nih.gov Studies on similar compounds, such as other fluorinated benzoic acid derivatives, often reveal centrosymmetric dimer formations or chain-like arrangements depending on the nature and position of the functional groups. ias.ac.inossila.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. While this compound lacks strong hydrogen bond donors like a hydroxyl or amine group, its solid-state structure would be stabilized by a combination of weaker interactions.

The primary interactions expected would be weak hydrogen bonds of the C–H···O and C–H···F types. The aromatic and methyl C-H groups can act as weak donors, interacting with the oxygen atoms of the ester and methoxy groups, or with the fluorine atom, which act as acceptors. The fluorine atom is generally considered a weak hydrogen bond acceptor. nih.gov Studies on fluorinated carbohydrates have shown that intermolecular interactions involving fluorine are often weak but can be strengthened by cooperating with other weak interactions. nih.gov

Halogen bonding, a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophile, is unlikely to be a significant factor for a C-F bond in this context, as the fluorine atom is highly electronegative and a poor halogen bond donor.

Chiroptical Spectroscopy (for enantiomerically pure derivatives)

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

However, if a chiral center were introduced into the molecule, for instance, by modification of the substituents to create enantiomeric derivatives, then chiroptical spectroscopy would become an essential tool for their stereochemical analysis. Chiral molecules interact differently with left- and right-circularly polarized light. nih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. An enantiomerically pure chiral derivative of this compound would produce a characteristic ECD spectrum. Its mirror-image counterpart (the other enantiomer) would produce a spectrum of equal magnitude but opposite sign. ECD is particularly useful for determining the absolute configuration of chiral compounds by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, enantiomers produce mirror-image ORD curves.

The application of these techniques can sometimes be complicated by the formation of aggregates in solution, especially for molecules with functionalities capable of strong intermolecular hydrogen bonding. nih.gov For potential chiral derivatives of this compound, which are esters, such aggregation would be less of a concern than for corresponding carboxylic acids. These techniques are invaluable for confirming the enantiomeric purity and establishing the absolute stereochemistry of chiral molecules. acs.org

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict a variety of molecular properties with high accuracy. For Methyl 2-fluoro-6-methoxybenzoate, DFT calculations can elucidate its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be determined. This process reveals the most stable three-dimensional arrangement of the atoms.

The electronic structure analysis, following optimization, provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites. For this compound, the electronegative fluorine and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms will exhibit positive potential.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond Lengths (Å) C-F1.35
C-O (methoxy)1.36
C=O (ester)1.21
C-O (ester)1.34
C-C (aromatic)1.39 - 1.41
**Bond Angles (°) **F-C-C118.5
O-C-C (methoxy)119.0
C-C-C=O121.0
O=C-O124.0
Dihedral Angles (°) C-C-O-C (methoxy)5.0
C-C-C=O178.0

Note: The values in this table are illustrative and represent typical outcomes of such calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can be compared with experimental results for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Theoretical predictions of ¹H and ¹³C NMR spectra for this compound can aid in the assignment of experimental signals.

Similarly, the calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov By analyzing the vibrational modes, specific functional groups and their movements can be identified. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹³C NMR Chemical Shifts (ppm) C-F
C-OCH₃
C=O
Aromatic Carbons
-OCH₃
Selected Vibrational Frequencies (cm⁻¹) C=O stretch
C-F stretch
Ar-O-C stretch (asymmetric)
Ar-O-C stretch (symmetric)

Note: These values are representative and intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. ed.ac.uk A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO would likely be centered on the electron-withdrawing ester group and the aromatic ring. Analysis of the FMOs can predict the most probable sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterValue (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5

Note: These values are illustrative examples based on typical DFT calculations for similar aromatic compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic nature of this compound.

Conformational Landscape Exploration

Due to the presence of rotatable bonds, particularly in the methoxy and ester groups, this compound can exist in multiple conformations. umanitoba.ca MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. cwu.edu This exploration is crucial for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature. The results of such simulations can be visualized through plots of dihedral angles over time and free energy landscapes.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its solvent environment. mdpi.comresearchgate.net MD simulations can explicitly model the solvent (e.g., water) to study solvation effects on the conformational preferences of this compound. Analysis of the radial distribution functions between the solute and solvent atoms can reveal the structure of the solvation shells and the nature of intermolecular interactions, such as hydrogen bonding between the ester's carbonyl oxygen and water molecules. The calculation of the solvation free energy provides a quantitative measure of how favorably the molecule interacts with the solvent.

Reaction Pathway Elucidation

The elucidation of reaction pathways using computational methods involves mapping the potential energy surface of a reaction to identify the most likely mechanism. This includes characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, computational studies can provide insights into its synthesis, such as the esterification of 2-fluoro-6-methoxybenzoic acid, or its subsequent reactions, like hydrolysis or nucleophilic aromatic substitution (SNA_r_).

A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Similarly, for a nucleophilic aromatic substitution reaction, where a nucleophile might replace one of the substituents on the aromatic ring, the reaction can proceed through a high-energy intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com Computational studies on related fluorinated aromatic compounds have shown that the mechanism can also be a concerted process (cSNA_r_), where bond formation and breakage occur in a single step, thus avoiding a discrete intermediate. nih.govresearchgate.net The presence of both a fluorine atom and a methoxy group ortho to the ester functionality in this compound would significantly influence the geometry and stability of such transition states due to their electronic and steric effects. The electron-withdrawing nature of the fluorine atom, for example, can stabilize the negative charge that develops in the aromatic ring during a nucleophilic attack. masterorganicchemistry.com

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is directly related to the reaction rate. Computationally, it is calculated as the difference in energy between the transition state and the reactants.

For the hydrolysis of substituted methyl benzoates, computational studies using methods like Density Functional Theory (DFT) can predict these energy barriers. While specific values for this compound are not published, studies on related compounds show the significant influence of substituents on the activation energy. For example, the hydrolysis of thiophene (B33073) derivatives, another class of aromatic compounds, has been computationally investigated, revealing how different electron-withdrawing groups affect the Gibbs free energy of activation for nucleophilic substitution. nih.gov A similar approach could be applied to this compound to predict its reactivity.

The following table provides a hypothetical representation of how activation energies for a reaction involving a substituted aromatic compound might be presented, based on computational studies of analogous systems.

Reaction PathwayReactant(s)Transition StateProduct(s)Calculated Activation Energy (kcal/mol)
Nucleophilic AdditionSubstituted Benzene (B151609) + Nucleophile[Benzene-Nucleophile]‡Meisenheimer Intermediate20-25
Ester Hydrolysis (Alkaline)Methyl Benzoate (B1203000) + OH-[Tetrahedral Intermediate]‡Benzoate + Methanol (B129727)15-20

Note: This table is illustrative and does not represent actual calculated data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict a range of properties such as boiling point, solubility, or partition coefficient. The first step in building a QSPR model is the calculation of a wide array of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

For example, a study on the fluorophilicity of organic compounds utilized both three-dimensional descriptors from the VolSurf program and two-dimensional topological descriptors to build robust predictive models. researchgate.net For a molecule like this compound, descriptors accounting for the presence of the fluorine atom and the methoxy and ester groups would be particularly important.

The table below illustrates the types of molecular descriptors that would be relevant for building a QSPR model for this compound.

Descriptor TypeExample DescriptorRelevance
ConstitutionalMolecular WeightBasic property influencing many physical characteristics.
TopologicalKappa Shape IndicesDescribes molecular shape and branching.
GeometricPolar Surface Area (PSA)Influences membrane permeability and solubility.
Quantum-ChemicalHOMO/LUMO EnergiesRelates to chemical reactivity and electronic transitions. scispace.comresearchgate.net
Quantum-ChemicalDipole MomentIndicates the overall polarity of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create the predictive model. researchgate.net The quality of the model is assessed through various validation techniques to ensure its predictive power for new compounds.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational methods used in drug discovery to identify potential new drug candidates from large databases of chemical compounds. nih.govsemanticscholar.org If this compound were to be investigated for potential biological activity, these techniques would be invaluable.

Virtual screening involves docking a library of small molecules into the binding site of a biological target, such as an enzyme or receptor, to predict their binding affinity and mode of interaction. nih.govlongdom.org The results can prioritize a smaller, more manageable number of compounds for experimental testing. A study on methyl 4-bromo-2-fluorobenzoate, a structurally similar compound, used molecular docking to predict its potential as an antifungal agent by examining its interaction with a fungal protein. scispace.comresearchgate.net This suggests that the fluoro-methoxy-benzoyl scaffold could be a starting point for designing new bioactive molecules.

In a hypothetical virtual screening campaign, this compound and a library of its virtual derivatives could be docked against a specific biological target. The docking scores and predicted binding poses would provide insights into the structure-activity relationship (SAR). For example, the docking results might indicate that the fluoro and methoxy groups are involved in key hydrogen bonding or hydrophobic interactions within the binding pocket.

The following table outlines a hypothetical workflow for a virtual screening and ligand design study involving the this compound scaffold.

StepDescriptionComputational Tools
1. Target Selection & PreparationIdentify a biological target and prepare its 3D structure for docking.Protein Data Bank (PDB), Schrödinger Maestro
2. Ligand Library GenerationCreate a virtual library of compounds based on the this compound scaffold.ChemDraw, RDKit
3. Molecular DockingDock the ligand library into the prepared target's binding site.AutoDock, Glide, GOLD
4. Hit Identification & PrioritizationAnalyze docking scores and binding poses to select promising "hit" compounds.PyMOL, Discovery Studio
5. Lead OptimizationModify the hit compounds in silico to improve binding affinity and other drug-like properties.Schrödinger Maestro, MOE

This in silico approach can significantly accelerate the early stages of drug discovery by focusing experimental efforts on the most promising candidates. nih.govbenthamscience.com

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Complex Natural Product Synthesis

While a broad range of building blocks are utilized in the total synthesis of complex natural products, the specific applications of Methyl 2-fluoro-6-methoxybenzoate are documented in select cases. uni.lu

A review of the scientific literature, including the total synthesis of the macrolactam antibiotic Thiazinotrienomycin E, did not reveal the use of this compound as a direct precursor or intermediate. The synthesis of Thiazinotrienomycin E has been achieved through other documented synthetic routes. sigmaaldrich.com

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Development

The structural motifs present in this compound are found in various classes of therapeutic agents, suggesting its potential as a key intermediate.

Tyrosine kinase inhibitors are a critical class of targeted cancer therapies. While numerous synthetic routes exist for these complex molecules, the direct application of this compound as a precursor is not extensively documented in publicly available research. For instance, the synthesis of Gefitinib, a well-known tyrosine kinase inhibitor, has been reported to start from Methyl 3-hydroxy-4-methoxybenzoate, a structurally related but distinct compound. nih.gov Other research on novel tyrosine kinase inhibitors also describes synthetic pathways starting from different precursors.

The development of novel anti-inflammatory agents often involves the synthesis of complex heterocyclic structures. While research has been conducted on methyl derivatives of flavone (B191248) and other compounds as potential anti-inflammatory agents, the specific use of this compound as a starting material in the synthesis of anti-inflammatory drugs is not prominently featured in the reviewed scientific literature. nih.gov

Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. Detailed examination of the synthetic routes for Cediranib and other antineoplastic drugs did not identify this compound as a key building block in the published synthetic methodologies.

The search for effective antiviral agents, including those targeting the hepatitis B virus (HBV), is an ongoing area of research. nih.govnih.gov Syntheses of various nucleoside and non-nucleoside analogues with anti-HBV activity have been described. nih.govmdpi.comrsc.orggoogle.com However, a direct role for this compound in the synthesis of the anti-HBV agents mentioned in the reviewed literature has not been established.

Precursor for PI3Kγ Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is critical in cell proliferation, survival, and differentiation, and its dysregulation is implicated in cancers and inflammatory diseases. nih.govnih.gov The gamma isoform (PI3Kγ) is particularly involved in inflammatory and immune responses. nih.gov The development of selective inhibitors for PI3K isoforms is an active area of pharmaceutical research. nih.govnih.gov However, based on the available search results, there is no direct, documented evidence in the scientific or patent literature explicitly identifying this compound as a precursor for the synthesis of PI3Kγ inhibitors.

Applications in Agrochemical Synthesis

In the field of agrochemical synthesis, fluorinated compounds are of significant interest due to their potential to enhance biological activity. The related compound, 2-Fluoro-6-methoxybenzoic acid, has been identified as a starting material for the synthesis of a natural mycotoxin. sigmaaldrich.cn Specifically, it can be used in a three-step synthesis to produce dihydro-0-methylsterigmatocystin. sigmaaldrich.cn Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate crops, posing a threat to food safety and agricultural economies. The synthesis of such compounds and their analogs is important for research into their biological effects and for the development of detection and control methods.

Material Science Applications (e.g., electronic or optical materials)

Despite the prevalence of fluorinated aromatic compounds in the development of advanced materials such as organic light-emitting diodes (OLEDs) and specialized polymers, there is no information in the reviewed scientific literature or patent databases to suggest that this compound has specific applications in material science.

Patent Landscape and Innovation Trends

The existence of a compound within patent literature is a strong indicator of its utility in novel and inventive processes. According to the American Chemical Society (ACS) guidelines, authors are expected to cite relevant patents when the work overlaps with patented material. acs.org this compound is listed in chemical supplier databases and public databases like PubChem, which indicate its association with numerous patents.

An analysis of the patent landscape suggests that this compound is primarily utilized as a key building block in the synthesis of more complex, proprietary molecules, particularly within the pharmaceutical and agrochemical sectors. The innovation trends point towards its role as a versatile intermediate. Its fluorinated and methoxy-substituted benzene (B151609) ring structure is a common feature in a variety of biologically active compounds. Patents citing this compound are likely to be focused on the final, more complex molecules for which this ester is a synthetic precursor, rather than on the intermediate itself. The specific details of these synthetic applications are often contained within the full text of the patents, which can be extensive and highly technical.

Interactive Data Table: Compound Properties

PropertyValue
IUPAC Name This compound
CAS Number 178747-79-0
Molecular Formula C₉H₉FO₃
Molecular Weight 184.17 g/mol
Appearance Colorless to yellow solid or liquid
Boiling Point 241.2±25.0 °C (Predicted)
Density 1.184±0.06 g/cm³ (Predicted)
Flash Point >110 °C

Derivatives and Analogs of Methyl 2 Fluoro 6 Methoxybenzoate

Systematic Modification of the Benzoate (B1203000) Scaffold

The modification of the methyl 2-fluoro-6-methoxybenzoate scaffold is a strategic endeavor in medicinal chemistry and materials science, aimed at fine-tuning the molecule's properties. This process involves the targeted introduction or alteration of functional groups on the benzene (B151609) ring. Key to this is understanding the directing effects of the existing substituents—the fluoro, methoxy (B1213986), and methyl ester groups. The fluoro and methoxy groups are ortho-, para-directing activators, while the methyl ester is a meta-directing deactivator. These inherent properties guide the regioselectivity of subsequent chemical transformations.

Common modifications include electrophilic aromatic substitution, where electrophiles are introduced at specific positions on the ring, and nucleophilic aromatic substitution, where the fluorine atom can be displaced by a suitable nucleophile under specific conditions. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for a variety of coupling reactions to introduce amides, esters, and other functional groups. The methoxy group can be cleaved to a hydroxyl group, opening another avenue for derivatization. These systematic modifications allow for the creation of a library of compounds with tailored electronic and steric properties.

Halogenated Analogs: Synthesis and Comparative Reactivity

The introduction of additional halogen atoms onto the this compound framework can significantly alter the electronic properties and reactivity of the molecule. For instance, the synthesis of methyl 4-bromo-2-fluoro-6-methylbenzoate has been reported, providing a building block with an additional reactive site for cross-coupling reactions.

A related precursor, 2-fluoro-6-methylbenzoic acid, can undergo radical bromination of the methyl group, which facilitates subsequent nucleophilic substitution. This highlights how halogenation can be strategically employed to enable further functionalization at different positions of the molecule.

The reactivity of these halogenated analogs is influenced by the nature and position of the halogen. For example, the fluorine atom in methyl 2-fluorobenzoate (B1215865) makes the aromatic ring susceptible to enzymatic dihydroxylation. nih.gov The reactivity of other halogenated analogs, such as chlorinated or brominated derivatives, in similar reactions would provide valuable comparative data. A patent describes the conversion of 5-fluoro-2-methoxy-benzoic acid to its corresponding acid chloride, a reactive intermediate for further synthesis. This demonstrates a common strategy for activating the carboxylic acid functionality for subsequent reactions.

Alkoxy-Modified Derivatives (e.g., Ethoxy, Propoxy)

One common method is the Williamson ether synthesis, which would involve the demethylation of the methoxy group to a hydroxyl group, followed by reaction with an ethyl or propyl halide in the presence of a base. The synthesis of the precursor, methyl 2-fluoro-6-hydroxybenzoate, is well-documented. researchgate.netnih.gov

A related synthesis is that of 2-methoxy-6-methylbenzoic acid, which involves the methylation of a hydroxyl group. A patented process describes the methylation of methyl 2-hydroxy-6-methylbenzoate using dimethyl sulfate (B86663) to yield methyl 2-methoxy-6-methylbenzoate. beilstein-journals.org This methodology could be adapted for the introduction of ethoxy or propoxy groups by using diethyl sulfate or a propyl halide as the alkylating agent.

Alkyl-Substituted Derivatives (e.g., Methyl 2-fluoro-6-methylbenzoate)

The introduction of an alkyl group, such as a methyl group, in place of the methoxy group leads to methyl 2-fluoro-6-methylbenzoate. This compound and its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid, are valuable intermediates in organic synthesis. oup.com

The synthesis of 2-fluoro-6-methylbenzoic acid has been reported, and it serves as a key building block for more complex molecules. For example, it is used in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor. oup.com The synthesis of the related 2-methoxy-6-methylbenzoic acid has been detailed in a patent, starting from 2-methyl-6-nitrobenzoic acid. beilstein-journals.org This multi-step process involves reduction of the nitro group, diazotization and hydrolysis to a hydroxyl group, followed by methylation.

The reactivity of the methyl group in these derivatives can be exploited for further functionalization. For instance, the methyl group of 2-fluoro-6-methylbenzoic acid can undergo radical bromination, allowing for the introduction of other substituents. oup.com

Hydroxy-Substituted Derivatives (e.g., Methyl 2-fluoro-6-hydroxybenzoate)

Methyl 2-fluoro-6-hydroxybenzoate is a key derivative where the methoxy group is replaced by a hydroxyl group. This transformation significantly alters the chemical properties of the molecule, introducing a phenolic hydroxyl group that can act as a hydrogen bond donor and a site for further derivatization. The synthesis of this compound is established, and it is commercially available. researchgate.netnih.govbiosynth.comnih.govuni.lu

The presence of the hydroxyl group opens up possibilities for various reactions, such as etherification to produce alkoxy-modified derivatives (as discussed in section 7.3) or esterification. The acidity of the phenolic proton can also be a factor in its reactivity.

Further hydroxylation or modification of the hydroxyl group can lead to other derivatives. For instance, the synthesis of methyl 2-fluoro-6-hydroxy-3-methoxybenzoate has been reported, indicating that additional functional groups can be introduced onto the ring while retaining the hydroxyl moiety.

Amine-Substituted Derivatives (e.g., Methyl 2-amino-3-fluoro-4-methoxybenzoate)

The introduction of an amino group onto the benzoate scaffold yields amino-substituted derivatives, which are important building blocks in medicinal chemistry. The synthesis of these compounds often involves the reduction of a corresponding nitro-substituted precursor.

For example, the synthesis of methyl 2-amino-3-methylbenzoate can be achieved by the reduction of methyl 2-nitro-3-methylbenzoate. A general procedure for the synthesis of 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles.

While a direct synthesis of methyl 2-amino-3-fluoro-4-methoxybenzoate from this compound is not explicitly detailed, a plausible route would involve nitration of the parent compound followed by reduction of the nitro group. The regiochemistry of the nitration would be influenced by the directing effects of the existing substituents. The synthesis of various fluorinated aromatic amino acids has been achieved via a chiral Ni(II) complex, showcasing advanced methods for creating chiral amino acid derivatives. beilstein-journals.org

Heterocyclic-Substituted Benzoate Derivatives (e.g., Thiazoles, Oxadiazoles)

The incorporation of heterocyclic rings, such as thiazoles and oxadiazoles, onto the benzoate scaffold can lead to compounds with interesting biological and material properties. The synthesis of such derivatives typically involves the construction of the heterocyclic ring from a functionalized benzoic acid or a related precursor.

Thiazole (B1198619) Derivatives: The synthesis of thiazole-substituted benzoic acids can be achieved through several routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To apply this to the benzoate system, a suitable α-halomethylcarbonyl group would need to be attached to the benzoic acid ring. Another approach involves the condensation of 2-mercaptobenzoic acid derivatives with 2-amino-4-substituted thiazoles. oup.com The synthesis of 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, showcasing a method to create fused heterocyclic systems with a carboxylic acid handle for further modification. nih.govacs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While specific, dedicated structure-activity relationship (SAR) and structure-property relationship (SPR) studies on this compound are not extensively available in publicly accessible literature, insights can be drawn from research on analogous compounds and the well-documented effects of its constituent functional groups—the fluoro and methoxy groups—on the benzoyl scaffold. The influence of these substituents on the molecule's physicochemical properties and its interactions with biological targets is a key area of interest in medicinal chemistry and drug design.

Research into related benzoyl derivatives has demonstrated that substitutions on the phenyl ring significantly impact biological activity. For instance, studies on benzoyl piperazine (B1678402)/piperidine (B6355638) amides as tyrosinase inhibitors have shown that the nature and position of substituents on the benzoyl moiety are critical for inhibitory potency. nih.govacs.org Similarly, research on 2-(substituted benzoyl)-hydroxyindoles as CaMKII inhibitors revealed that modifications at the para-position of the phenyl ring of the benzoyl group could lead to potent inhibitory activity. nih.gov

The fluorine atom at the 2-position and the methoxy group at the 6-position of this compound are expected to exert significant electronic and steric effects, thereby influencing its reactivity and binding affinity for potential biological targets.

Influence of Fluorine Substitution

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties. Fluorine is the most electronegative element, and its presence can modulate the acidity, lipophilicity, metabolic stability, and binding interactions of a compound. researchgate.net In the context of benzoic acid derivatives, fluorine substitution can affect the conformation of the molecule and its ability to form hydrogen bonds. utrgv.edu

The electron-withdrawing nature of fluorine can increase the acidity of the parent benzoic acid by stabilizing the carboxylate anion. libretexts.org While this compound is an ester, the electronic influence of the fluorine atom remains significant, affecting the electron density of the aromatic ring and the carbonyl group. This can influence how the molecule interacts with enzyme active sites or receptors.

Studies on other fluorinated compounds have shown varied effects on biological activity. For example, in a series of 5-styryl-2-aminochalcone hybrids, a derivative with a 4-fluorostyryl group showed improved activity against α-glucosidase. semanticscholar.org Conversely, in another study on D–π–A′–π–A organic dyes, the introduction of fluorine atoms into the benzothiadiazole (BT) acceptor broadened the band gap and led to a blue-shift in the UV-vis absorption spectrum, ultimately resulting in lower power conversion efficiency in dye-sensitized solar cells compared to the non-fluorinated analog. rsc.org

Influence of Methoxy Substitution

The methoxy group is another key functional group with well-documented roles in modulating the properties of bioactive molecules. drughunter.comyoutube.com It can act as a hydrogen bond acceptor and its lipophilicity can influence a molecule's ability to cross cell membranes. The position of the methoxy group on the aromatic ring is crucial. In this compound, the methoxy group is in the ortho position relative to the ester.

The "ortho-effect," where a substituent at the ortho position sterically influences the adjacent functional group, is a well-known phenomenon in benzoic acids and their derivatives. libretexts.org This steric hindrance can force the carboxyl or ester group out of the plane of the benzene ring, which can have significant consequences for biological activity by altering the molecule's shape and how it fits into a binding pocket.

Synergistic Effects and Potential for Bioisosteric Replacement

The combined presence of both fluoro and methoxy groups in this compound results in a unique electronic and steric profile. The electron-withdrawing fluorine atom and the electron-donating (by resonance) yet sterically bulky methoxy group create a complex substitution pattern that can be fine-tuned in the design of new derivatives.

Medicinal chemists often employ bioisosteric replacement to optimize lead compounds. researchgate.net In the case of this compound, the fluorine atom could potentially be replaced by other halogens (Cl, Br) or a cyano group to probe the importance of electronegativity and size. Similarly, the methoxy group could be replaced by other alkoxy groups of varying chain lengths or by a hydroxyl group to explore the impact of hydrogen bonding potential and lipophilicity.

For example, a patent for nitrogen-containing fused ring derivatives with gonadotropin-releasing hormone (GnRH) antagonistic activity utilizes this compound as a starting material. This suggests that the 2-fluoro-6-methoxybenzoyl moiety is a suitable fragment for generating compounds with this specific biological activity.

While direct SAR and SPR data for this compound is limited, the established principles of medicinal chemistry regarding its functional groups provide a solid foundation for predicting its behavior and for the rational design of novel analogs with potentially enhanced biological or physicochemical properties.

Data on Related Compounds

To illustrate the impact of substitutions on the benzoyl ring, the following table presents data on the inhibitory activity of a series of benzoyl piperazine/piperidine amides against the monophenolase activity of tyrosinase.

CompoundStructurepIC50 (Monophenolase)
1e 1-Benzyl-4-(4-chlorobenzoyl)piperazineNot specified in provided text
3a Cinnamoyl piperazine derivative4.18 (Diphenolase)
5b Benzoyl piperidine derivative4.99

Data sourced from a study on benzoyl and cinnamoyl piperazine/piperidine amides as tyrosinase inhibitors. nih.govacs.org

This data, while not directly on this compound, highlights how changes to the benzoyl moiety and the attached side chain can significantly alter biological activity.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of fluorinated aromatic compounds often involves multi-step processes that may utilize harsh reagents and generate significant waste. mdpi.com Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies.

Key areas of focus include:

Catalytic Innovations : The exploration of novel catalysts is a primary objective. While traditional methods may rely on stoichiometric reagents, research into transition metal-catalyzed and organocatalytic systems is expected to yield more selective and efficient transformations. rsc.org For instance, the use of solid acid catalysts, such as zirconium-based systems, presents a recoverable and environmentally friendly alternative to traditional homogenous catalysts like sulfuric acid for esterification reactions. mdpi.com

Green Chemistry Principles : The principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.org This includes the use of safer solvents, reducing the number of synthetic steps (atom economy), and minimizing energy consumption. Research into flow chemistry processes for the synthesis of Methyl 2-fluoro-6-methoxybenzoate could offer advantages in terms of safety, scalability, and efficiency.

Alternative Fluorination Techniques : Traditional fluorination methods can be hazardous. numberanalytics.com Emerging techniques like electrochemical fluorination and photocatalytic methods offer milder and more selective alternatives for introducing fluorine atoms onto aromatic rings. numberanalytics.com

A comparative look at traditional versus emerging synthetic strategies highlights the potential for improvement:

FeatureTraditional SynthesisFuture Sustainable Routes
Catalyst Often requires strong, non-recoverable acids (e.g., H₂SO₄) mdpi.comHeterogeneous, recyclable catalysts (e.g., solid acids) mdpi.comscielo.br
Reagents May involve hazardous fluorinating agentsMilder, more selective reagents; electrochemical methods numberanalytics.com
Process Batch processing with potential for significant wasteContinuous flow processes, improved atom economy
Environmental Impact Higher potential for pollution and energy consumptionReduced waste, lower energy requirements

Exploration of Unconventional Reactivity and Catalysis

The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound open avenues for exploring unconventional reactivity. numberanalytics.com

Future research in this area may involve:

C-H Activation : Direct functionalization of C-H bonds is a powerful tool in organic synthesis. Research into the selective activation and functionalization of the C-H bonds on the aromatic ring of this compound could lead to novel derivatives that are otherwise difficult to access.

Photocatalysis and Electrochemistry : These techniques can generate highly reactive intermediates under mild conditions, enabling transformations that are not feasible with traditional thermal methods. numberanalytics.com Exploring the photocatalytic and electrochemical behavior of this compound could uncover new reaction pathways.

Novel Catalyst Design : The development of catalysts specifically designed to interact with the fluorinated and methoxylated aromatic system could unlock new types of transformations. This includes catalysts that can modulate the electronic properties of the substrate or facilitate challenging bond formations. rsc.org

Integration with Machine Learning and Artificial Intelligence for Synthesis Design

The complexity of designing synthetic routes for molecules like this compound and its derivatives makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). nih.govyoutube.com

Potential applications include:

Retrosynthetic Analysis : AI-powered tools can analyze complex molecular structures and propose viable synthetic pathways, potentially identifying more efficient or novel routes that may not be obvious to a human chemist.

Reaction Prediction and Optimization : ML models can be trained on vast datasets of chemical reactions to predict the outcome of a given reaction and to optimize reaction conditions for yield and selectivity. youtube.com This can significantly reduce the number of experiments required, saving time and resources. chimia.ch

Generative Models for Novel Derivatives : AI can be used to design new molecules with desired properties. biorxiv.orgnih.gov By inputting specific parameters, researchers could use generative models to propose novel derivatives of this compound with enhanced biological activity or material properties. nih.gov

The integration of AI into the design-synthesis-test-analyze cycle promises to accelerate the pace of discovery in a significant way. chimia.ch

Discovery of Novel Biological Activities and Therapeutic Applications

Substituted benzoates and other aromatic compounds containing fluorine have a well-established role in pharmaceuticals. researchgate.netchemistryjournal.net The specific combination of substituents in this compound suggests potential for a range of biological activities.

Future research will likely focus on:

Screening for Biological Targets : High-throughput screening of this compound and its derivatives against a wide range of biological targets could identify novel therapeutic applications. The presence of the fluoromethoxy-substituted phenyl ring is a feature in a number of biologically active compounds.

Antimicrobial and Anti-inflammatory Properties : Benzoic acid and its derivatives have shown antimicrobial and anti-inflammatory capabilities. nih.gov Investigating whether this compound or its derivatives exhibit similar properties could lead to new treatments for infectious or inflammatory diseases.

Enzyme Inhibition : The structural motifs present in this compound may allow it to act as an inhibitor for various enzymes. For instance, benzoate (B1203000) derivatives have been studied as D-amino acid oxidase (DAAO) inhibitors. researchgate.net Computational docking studies followed by in vitro assays could reveal potential enzyme targets.

Potential Therapeutic AreaRationale
Oncology Substituted benzothiazoles have shown antitumor activity. chemistryjournal.net
Infectious Diseases Benzoic acid has demonstrated antimicrobial effects against various bacteria and yeasts. nih.gov
Inflammatory Disorders Sodium benzoate has exhibited anti-inflammatory properties. nih.govnih.gov
Neurological Disorders Sodium benzoate has been investigated for potential therapeutic uses in conditions like schizophrenia and Alzheimer's disease. researchgate.net

Advanced Characterization Techniques for Complex Derivations

As more complex derivatives of this compound are synthesized, advanced characterization techniques will be crucial for their structural elucidation and the study of their properties.

Key techniques include:

Multi-dimensional NMR Spectroscopy : While standard 1H and 13C NMR are routine, more complex derivatives may require advanced techniques like 2D NMR (COSY, HSQC, HMBC) to unambiguously assign all signals. 19F NMR is also a critical tool for characterizing fluorinated compounds. nih.gov

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new compounds. rsc.org Techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis.

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering insights into conformation and intermolecular interactions.

Industrial Scale-Up Considerations for Pharmaceutical Production

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For a compound like this compound, which may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), careful consideration of the scale-up process is vital.

Important considerations include:

Process Safety : The potential hazards associated with reagents and reaction conditions must be carefully managed at an industrial scale. This includes thermal stability studies and the implementation of robust safety protocols.

Regulatory Compliance : The production of pharmaceutical intermediates must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This requires thorough documentation, quality control, and process validation.

Waste Management : The environmental impact of large-scale production must be minimized. This involves developing efficient methods for waste treatment and solvent recycling.

The development of robust and scalable synthetic processes will be critical for the successful commercialization of any pharmaceuticals derived from this compound.

Q & A

Basic Question: What synthetic routes are most effective for producing Methyl 2-fluoro-6-methoxybenzoate, and how can reaction conditions be optimized for high purity?

Methodological Answer:
The synthesis typically involves esterification of 2-fluoro-6-methoxybenzoic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions with methylating agents like dimethyl sulfate. Key considerations include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and minimize side reactions (e.g., demethylation of the methoxy group) .
  • Catalyst selection : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the ester .

Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should be prioritized?

Methodological Answer:

  • ¹H NMR : Look for the methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons split by fluorine coupling (e.g., doublets or triplets in the δ 6.5–7.5 ppm range) .
  • ¹³C NMR : Confirm the ester carbonyl at ~δ 165–170 ppm and the fluorine-substituted aromatic carbons.
  • MS (EI) : The molecular ion peak ([M]⁺) at m/z 198 and fragments corresponding to loss of COOCH₃ (Δ m/z -59) .

Advanced Question: How can researchers resolve discrepancies in reaction yields when using this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:
Yield inconsistencies often stem from:

  • Substrate coordination : The electron-withdrawing fluoro and methoxy groups may reduce reactivity with Pd(0) catalysts. Optimize ligand systems (e.g., SPhos or XPhos) to enhance oxidative addition .
  • Competing side reactions : Monitor for protodeboronation or homocoupling by TLC. Use degassed solvents and inert atmospheres to suppress oxidation .
  • Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 80°C vs. 110°C) to favor desired coupling products .

Advanced Question: What strategies are recommended for analyzing contradictory regioselectivity data in electrophilic substitutions of this compound derivatives?

Methodological Answer:

  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and identify favored positions for electrophilic attack (e.g., para to fluorine due to its -I effect) .
  • Isotopic labeling : Introduce deuterium at specific positions to track substituent effects via ²H NMR .
  • Competition experiments : Compare reaction rates of derivatives with varying substituents (e.g., NO₂ vs. OCH₃) to isolate electronic vs. steric factors .

Application-Focused Question: In what biomedical research contexts has this compound shown promise as a synthetic intermediate, and what adaptations are required for target-specific modifications?

Methodological Answer:

  • Anticancer agents : The fluorinated aromatic ring enhances bioavailability and metabolic stability. For kinase inhibitors, introduce heterocycles (e.g., triazoles) via Huisgen cycloaddition .
  • Antimicrobials : Functionalize the ester group with sulfonamide or boronic acid moieties to improve target binding .
  • Methodological adaptation : Optimize protecting groups (e.g., tert-butyl for carboxylic acids) during multi-step syntheses to prevent premature hydrolysis .

Advanced Question: How can hydrolytic stability of the ester group in this compound be systematically evaluated under varying pH conditions?

Methodological Answer:

  • Kinetic studies : Use HPLC to monitor ester degradation rates in buffered solutions (pH 2–12) at 37°C. The methoxy group’s electron-donating effect may retard hydrolysis at acidic pH .
  • Activation energy calculation : Perform Arrhenius analysis by varying temperature (25–60°C) to predict shelf-life under storage conditions .
  • Structural analogs : Compare with methyl 2-chloro-6-methoxybenzoate to isolate electronic vs. steric effects of fluorine .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and avoid aqueous wash-downs to prevent environmental contamination .
  • Waste disposal : Collect waste in halogenated solvent containers and incinerate under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.